N'-[(3E)-5-bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-3',5'-dimethyl-1'-phenyl-1H,1'H-[3,4'-bipyrazole]-5-carbohydrazide
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Overview
Description
The compound is a complex organic molecule with multiple functional groups, including an indole group, a bipyrazole group, and a carbohydrazide group. These types of compounds are often studied for their potential applications in various fields, such as medicinal chemistry, materials science, and synthetic chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Given the presence of reactive functional groups, it could potentially undergo a variety of reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would likely be determined using various analytical techniques .Mechanism of Action
Target of Action
Similar compounds have been found to interact with dna . They intercalate between the stacks of DNA base pairs, which can disrupt the normal functioning of the DNA molecule .
Mode of Action
The compound likely interacts with its targets through a process known as intercalation. Intercalation is when a molecule inserts itself between the base pairs in a DNA molecule . This can disrupt the normal functioning of the DNA, potentially leading to cell death .
Biochemical Pathways
It’s reasonable to assume that the compound’s intercalation with dna could affect numerous biochemical pathways, particularly those involved in dna replication and protein synthesis .
Pharmacokinetics
Similar compounds have been found to exhibit good bioavailability .
Result of Action
The intercalation of this compound with DNA can disrupt normal cellular processes, potentially leading to cell death . This makes the compound a potential candidate for use as an anticancer agent .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s ionization state, which in turn can influence its ability to interact with its targets . Additionally, the presence of other molecules can either enhance or inhibit the compound’s activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-5-(3,5-dimethyl-1-phenylpyrazol-4-yl)pyrazolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22BrN7O2/c1-12-20(13(2)31(30-12)15-6-4-3-5-7-15)18-11-19(27-26-18)22(32)29-28-21-16-10-14(24)8-9-17(16)25-23(21)33/h3-10,18-19,25-27,33H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHOKHMZBODLMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=C2)C)C3CC(NN3)C(=O)N=NC4=C(NC5=C4C=C(C=C5)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22BrN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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